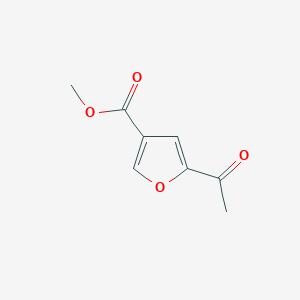

Methyl 5-acetylfuran-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-acetylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRLKTQFWZZKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Furan 3 Carboxylate Chemistry and Their Structural Features

Furan-3-carboxylates are a class of organic molecules characterized by a furan (B31954) ring substituted with a carboxylate group at the 3-position. The furan ring itself is an aromatic heterocycle, with six π-electrons delocalized across the five-membered ring, fulfilling Hückel's rule for aromaticity. numberanalytics.com This aromatic character contributes to its relative stability, though it is less stable than its benzene (B151609) analogue due to the electron-withdrawing nature of the oxygen atom. numberanalytics.com

The presence of the carboxylate group, specifically a methyl ester in the case of methyl furan-3-carboxylate, significantly influences the reactivity of the furan ring. The ester group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution, a common reaction for aromatic compounds. ijabbr.com The structural arrangement of these functional groups provides a scaffold for a variety of chemical transformations, making furan-3-carboxylates versatile building blocks in organic synthesis. researchgate.net

Table 1: Physicochemical Properties of Furan-3-carboxylic Acid and its Methyl Ester

| Property | Furan-3-carboxylic acid | Methyl furan-3-carboxylate |

|---|---|---|

| CAS Number | 488-93-7 chemsrc.com | 13129-23-2 nist.govstenutz.eu |

| Molecular Formula | C₅H₄O₃ chemsrc.com | C₆H₆O₃ nist.govstenutz.eu |

| Molecular Weight | 112.084 g/mol chemsrc.com | 126.1100 g/mol nist.gov |

| Boiling Point | 229.6±13.0 °C at 760 mmHg chemsrc.com | Not available |

| Melting Point | 120-122 °C (lit.) chemsrc.com | Not available |

| Density | 1.3±0.1 g/cm³ chemsrc.com | Not available |

This table is populated with data from referenced sources.

Academic Importance of Acetyl Substituted Furan Derivatives in Synthetic Organic Chemistry

Acetyl-substituted furan (B31954) derivatives are of significant academic interest due to their prevalence in natural products and their utility as intermediates in the synthesis of more complex molecules. numberanalytics.comresearchgate.net The acetyl group, a keto functional group, provides a reactive site for a wide array of chemical reactions. For instance, 2-acetylfuran (B1664036) can be synthesized by the acylation of furan with acetic anhydride (B1165640). ijabbr.com

These compounds serve as precursors for various pharmaceuticals, agrochemicals, and other functional materials. numberanalytics.comresearchgate.net The interplay between the acetyl group and the furan ring can lead to unique chemical reactivity and biological activity. ijabbr.comresearchgate.net For example, furan derivatives have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comontosight.airesearchgate.net

Advanced Derivative Synthesis and Functionalization Strategies

Formation of Novel Heterocyclic Adducts

The furan (B31954) core of Methyl 5-acetylfuran-3-carboxylate can be utilized as a synthon for the construction of other heterocyclic rings, such as thiazoles and thiadiazoles. These transformations often involve the reaction of the acetyl group to build the new heterocyclic system.

The transformation of alkyl 2-methyl-5-acetylfuran-3-carboxylates into thiazole (B1198619) and thiadiazole derivatives showcases the versatility of this furan scaffold in heterocyclic synthesis.

Thiazole Synthesis:

The synthesis of thiazole derivatives from alkyl 2-methyl-5-acetylfuran-3-carboxylates can be achieved through a multi-step process, beginning with the α-halogenation of the acetyl group. This initial step is crucial as it introduces a reactive handle for the subsequent cyclization. The resulting α-haloketone can then be reacted with a thioamide, such as thiourea, in a Hantzsch-type thiazole synthesis. ijper.orgsynarchive.comchemhelpasap.combepls.comanalis.com.my The general reaction scheme involves the nucleophilic attack of the sulfur atom of the thioamide on the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to afford the thiazole ring.

A plausible synthetic route is outlined below:

α-Halogenation: The methyl ketone of the furan derivative is first brominated or chlorinated at the α-position using a suitable halogenating agent like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Hantzsch Cyclization: The resulting α-haloketone is then condensed with a thioamide. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization and dehydration to yield the final thiazole product. ijper.org

Table 1: Plausible Reaction Scheme for Thiazole Synthesis

| Step | Reactants | Reagents | Product |

| 1 | Methyl 5-acetyl-2-methylfuran-3-carboxylate | NBS or SO₂Cl₂ | Methyl 5-(2-haloacetyl)-2-methylfuran-3-carboxylate |

| 2 | Methyl 5-(2-haloacetyl)-2-methylfuran-3-carboxylate, Thioamide | Base (e.g., NaHCO₃) | Methyl 2-methyl-5-(thiazol-4-yl)furan-3-carboxylate derivative |

Thiadiazole Synthesis:

The synthesis of 1,2,3-thiadiazole (B1210528) derivatives from the same furan precursors can be accomplished via the Hurd-Mori reaction. wikipedia.org This method involves the conversion of the acetyl group into a hydrazone, which is then cyclized using thionyl chloride.

The key steps in this synthesis are:

Hydrazone Formation: The acetylfuran starting material is reacted with a suitable hydrazine, such as N-tosylhydrazine, to form the corresponding hydrazone.

Hurd-Mori Cyclization: The purified hydrazone is then treated with thionyl chloride (SOCl₂) to induce cyclization and formation of the 1,2,3-thiadiazole ring. wikipedia.org

Table 2: Hurd-Mori Synthesis of a Thiadiazole Derivative

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Methyl 5-acetyl-2-methylfuran-3-carboxylate | N-Tosylhydrazine | N-Tosylhydrazone derivative |

| 2 | N-Tosylhydrazone derivative | Thionyl chloride (SOCl₂) | Methyl 2-methyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate |

Construction of Complex Molecular Architectures

Beyond the formation of simple heterocyclic adducts, this compound serves as a building block for the construction of more elaborate molecular structures, including pseudopeptides, vinyl compounds, and functionalized bridged systems.

Furan-containing amino acids are valuable building blocks in the design of peptidomimetics and pseudopeptides, as the furan ring can introduce conformational constraints and novel electronic properties. This compound can be envisioned as a precursor to such furan-based amino acid analogues. The synthesis of these unnatural amino acids allows for their incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. ugent.be

A potential synthetic pathway to a furan-based amino acid from this compound could involve:

Conversion of the acetyl group to an amino group via reductive amination or other established methods.

Modification of the carboxylate group to a suitable protected form for peptide synthesis.

The resulting furan-containing amino acid can then be incorporated into a peptide sequence, leading to the formation of pseudopeptide structures with unique three-dimensional arrangements.

The acetyl group of this compound is readily converted into a vinyl group through the Wittig reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This olefination reaction provides a reliable method for carbon-carbon double bond formation with good control over the position of the new bond.

The Wittig reaction involves the treatment of the acetylfuran with a phosphorus ylide, which is typically generated in situ from a phosphonium (B103445) salt and a strong base. The ylide then reacts with the ketone to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide.

Table 3: Wittig Olefination of an Acetylfuran Derivative

| Reactants | Reagents | Product |

| Methyl 5-acetyl-2-methylfuran-3-carboxylate, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | Methyl 2-methyl-5-(prop-1-en-2-yl)furan-3-carboxylate |

The resulting vinylfuran derivative can then be used in a variety of further synthetic transformations, such as polymerization or as a diene in cycloaddition reactions.

Furan and its derivatives are well-known dienes in the Diels-Alder reaction, readily reacting with various dienophiles to form 7-oxanorbornene adducts. acs.org this compound, with its electron-withdrawing substituents, can participate in these cycloadditions, particularly with electron-rich dienophiles.

The resulting 7-oxanorbornene scaffold is a rigid, bicyclic system that can be further functionalized in a stereocontrolled manner. The ester and acetyl groups present in the initial adduct provide convenient handles for subsequent chemical modifications. These functionalizations can include reductions, oxidations, and carbon-carbon bond-forming reactions, allowing for the synthesis of a wide range of complex and densely functionalized molecules.

Table 4: Diels-Alder Reaction and Potential Functionalization

| Reaction | Reactants | Product | Potential Functionalization |

| Diels-Alder | Methyl 5-acetyl-2-methylfuran-3-carboxylate, Maleimide | 7-Oxanorbornene adduct | Reduction of ketone, ester hydrolysis, amidation |

Strategies for Aromatization and Dehydration Processes

A significant synthetic strategy involving furan Diels-Alder adducts is their subsequent conversion to aromatic compounds through dehydration or other aromatization processes. acs.orgacs.orgnih.gov This approach provides a powerful method for the synthesis of substituted benzene (B151609) derivatives from readily available furan precursors.

The 7-oxanorbornene adducts derived from this compound can undergo acid-catalyzed dehydration to expel the oxygen bridge and form a substituted aromatic ring. acs.org The specific substitution pattern on the resulting aromatic ring is determined by the substituents on the initial furan and dienophile. This tandem Diels-Alder/aromatization sequence is an efficient way to construct highly substituted aromatic systems that might be difficult to access through other synthetic routes. rsc.orgrsc.org

For instance, the reaction of a furan derivative with an alkyne dienophile in a Diels-Alder reaction, followed by the elimination of the oxygen bridge, can lead to the formation of a substituted benzene ring.

Computational and Theoretical Investigations on Mafc and Furan Acetyl Carboxylates

Electronic Structure and Molecular Orbital Analyses

HOMO-LUMO Gap Determination and Reactivity Prediction (e.g., for 3-Acetamido-5-acetylfuran)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity.

For the related compound 3-Acetamido-5-acetylfuran (B13792600) (3A5AF), computational studies using Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level of theory have been conducted to determine its electronic structure. mun.ca The calculated HOMO and LUMO energies provide a basis for understanding its reactivity. mun.ca For instance, the HOMO is distributed over the furan (B31954) ring and the acetamido group, while the LUMO is primarily located on the acetyl group, suggesting these are the likely sites for electrophilic and nucleophilic attack, respectively. mun.ca

The HOMO-LUMO gap is a key parameter in predicting the reactivity of furan derivatives. For example, in a study of various furan and thiophene (B33073) derivatives, the HOMO-LUMO gaps were calculated to correlate with their biological activity. researchgate.net Generally, a smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the ground state to an excited state, which can facilitate chemical reactions. materialsciencejournal.org

In the case of 3A5AF, DFT calculations have shown that the presence of the acetamido group can stabilize radical adducts through orbital interactions, thereby influencing its reactivity under oxidation conditions. researchgate.net This suggests that the electronic structure, particularly the nature of the frontier orbitals, plays a significant role in directing the outcome of chemical transformations.

The following table summarizes the calculated HOMO-LUMO gaps for some furan derivatives, illustrating the influence of substituents on this important electronic parameter.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Furan | - | - | - |

| 2-Acetyl-5-methylfuransemicarbazone | -5.90 | -2.89 | 3.01 researchgate.net |

| Mn(II) complex of 2-acetyl-5-methylfuransemicarbazone | -6.38 | -3.24 | 3.14 researchgate.net |

| Co(II) complex of 2-acetyl-5-methylfuransemicarbazone | -5.92 | -3.05 | 2.87 researchgate.net |

This table is populated with data from related furan compounds to illustrate the concept, as specific data for Methyl 5-acetylfuran-3-carboxylate was not available in the search results.

Electrostatic Potential and Charge Distribution Studies

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The ESP is calculated as the energy required to move a unit positive charge from a point at the molecular surface to a point at infinity. mun.ca Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

For 3-Acetamido-5-acetylfuran (3A5AF), computational studies have revealed the electrostatic potential distribution. mun.ca The ESP is influenced by the electronegativity of the constituent atoms, the molecular dipole moment, and the partial charges. mun.ca The oxygen atoms of the acetyl and furan ring, as well as the nitrogen of the acetamido group, are expected to be regions of negative potential, while the hydrogen atoms are generally associated with positive potential.

Calculated atomic charges provide a quantitative measure of the electron distribution and can be used to predict reactivity. mun.ca For instance, in 3A5AF, the calculated charges can help to rationalize the outcome of reactions such as those with Grignard reagents. mun.ca

The following table presents a hypothetical distribution of Mulliken charges for this compound, based on general principles of electron distribution in similar molecules.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (furan ring) | -0.25 |

| C2 (furan ring) | +0.10 |

| C3 (furan ring) | -0.05 |

| C4 (furan ring) | +0.05 |

| C5 (furan ring) | +0.15 |

| O (acetyl) | -0.40 |

| C (acetyl carbonyl) | +0.35 |

| C (acetyl methyl) | -0.10 |

| O (ester carbonyl) | -0.45 |

| O (ester methoxy) | -0.20 |

| C (ester carbonyl) | +0.50 |

| C (ester methyl) | +0.05 |

This table is illustrative and not based on specific search results for this compound.

Quantum Chemical Calculations for Reaction Energetics and Kinetics

Transition State Analysis and Activation Barriers (e.g., for radical additions and decomposition)

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating their corresponding activation barriers. The activation energy (Ea) is the minimum energy required for a reaction to occur, and its value provides insight into the reaction rate.

Theoretical studies on the decomposition of furan on a Pd(111) surface have shown that the reaction begins with the opening of the furan ring at the C–O position, with a calculated activation barrier of 0.82 eV. researchgate.net This initial step is followed by a series of dehydrogenation and C-C bond dissociation steps, each with its own activation barrier. researchgate.net For instance, the dissociation of the α–β C–C bond to form CO has an activation barrier of 1.08 eV. researchgate.net

In the context of atmospheric chemistry, the oxidation of furan initiated by hydroxyl radicals has been investigated using high-level quantum chemistry. nih.gov The reaction proceeds through the addition of the OH radical to the furan ring, forming a chemically activated adduct. nih.gov The subsequent isomerization and decomposition pathways have been characterized by their respective energy barriers. nih.gov

The thermal decomposition of furan derivatives with oxygenated substituents has also been studied computationally. researchgate.net These studies reveal that the substituents can significantly influence the decomposition pathways and activation energies. For example, a -CHO group can accelerate ring-opening isomerization while suppressing carbene formation channels. researchgate.net

The following table provides examples of calculated activation barriers for reactions involving furan and its derivatives.

| Reaction | System | Activation Barrier (kcal/mol) |

| Furan ring opening | Furan on Pd(111) | 18.9 (0.82 eV) researchgate.net |

| α–β C–C bond dissociation | C4H2O on Pd(111) | 24.9 (1.08 eV) researchgate.net |

| Isomerization to 2-pyrone | Furfural (B47365) | 69 rsc.org |

| Decomposition to vinylketene + CO | 2-pyrone | 65 rsc.org |

| Decomposition to CO2 + 1,3-cyclobutadiene | 2-pyrone | 66 rsc.org |

This table presents data from various furan systems to illustrate the application of transition state analysis.

Investigation of Intermolecular Interactions (e.g., Dimerization Energies for related compounds)

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a critical role in determining the physical properties and condensed-phase behavior of molecules. Quantum chemical calculations can quantify the strength of these interactions, often expressed as dimerization or binding energies.

Theoretical studies on furan dimers have revealed that both C–H⋯O hydrogen bonds and stacking interactions contribute to their stability, with similar interaction energies. researchgate.netnih.gov For other furan derivatives like 2,3-dihydrofuran (B140613) and tetrahydrofuran, stacking interactions are the dominant force in dimer formation. nih.gov

The interaction between furan and other molecules has also been investigated. For example, in the furan-formic acid complex, a strong O−H···O hydrogen bond and a weaker C−H···O hydrogen bond are the primary stabilizing interactions. acs.orgnih.gov Symmetry-adapted perturbation theory (SAPT) analysis has shown that electrostatic interactions are dominant in stabilizing this complex. acs.orgnih.gov

In a study of 3-Acetamido-5-acetylfuran (3A5AF), dimerization energies were calculated to compare its hydrogen-bonding capabilities with those of 5-hydroxymethylfurfural (B1680220) (5-HMF), which is relevant to their solubility. mun.ca The presence of intermolecular hydrogen bonding in 3A5AF has been supported by spectroscopic data. mun.ca

The following table summarizes calculated dimerization energies for furan and related compounds.

| Dimer | Interaction Type | Dimerization Energy (kcal/mol) |

| Furan Dimer | Stacking | - |

| Furan Dimer | C-H···O Hydrogen Bond | - |

| Furan-Formic Acid | O-H···O and C-H···O Hydrogen Bonds | - |

| 3-Acetamido-5-acetylfuran Dimer | Hydrogen Bonding | - |

| 5-Hydroxymethylfurfural Dimer | Hydrogen Bonding | - |

Specific energy values were not consistently available in the search results, but the types of interactions and the purpose of the calculations are noted.

Prediction of Thermodynamic Properties of Related Furan Carboxylates

Quantum chemical calculations can be employed to predict various thermodynamic properties of molecules, such as enthalpies of formation, combustion, and sublimation. These predicted values are valuable for understanding the energetics of chemical processes and for engineering applications.

Experimental and computational studies have been conducted to determine the thermodynamic properties of furan-2-carboxylic acid and 3-(2-furyl)-2-propenoic acid. researchgate.net The standard enthalpies of combustion, formation, fusion, and sublimation were determined experimentally and compared with values obtained from additive calculation schemes based on group contributions. researchgate.net

Similarly, the thermodynamic properties of 2-methyl-5-phenylfuran-3-carboxylic acid have been investigated. lpnu.ua The temperature dependence of the saturated vapor pressure and the combustion energy were measured experimentally, and from these data, the enthalpies of combustion and formation in the condensed state were calculated. lpnu.ua The Benson group additivity scheme was extended to include new fragments for calculating the enthalpies of formation in the gaseous state for aryl furans. lpnu.ua

Computational studies on the C4H4O isomeric group, which includes furan, have been performed using the Gaussian 4 (G4) compound model to calculate parameters such as the enthalpy of formation. researchgate.net The calculated values were found to be in good agreement with available experimental data, highlighting the reliability of these computational methods. researchgate.net

The following table presents a selection of experimentally determined and calculated thermodynamic properties for some furan carboxylates.

| Compound | Property | Value (kJ/mol) | Method |

| Furan-2-carboxylic acid | Standard enthalpy of formation (gas) | - | Additive scheme researchgate.net |

| 3-(2-Furyl)-2-propenoic acid | Standard enthalpy of formation (gas) | - | Additive scheme researchgate.net |

| 2-Methyl-5-phenylfuran-3-carboxylic acid | Enthalpy of sublimation (298 K) | 132.8 ± 3.5 (average) lpnu.ua | Experimental |

| 2-Methyl-5-phenylfuran-3-carboxylic acid | Enthalpy of formation (gas) | - | Benson group additivity lpnu.ua |

| Furan | Enthalpy of formation | -38.7 ( -9.261 kcal/mol) researchgate.net | G4 calculation researchgate.net |

This table includes a mix of experimental and calculated data for related compounds, as direct thermodynamic data for this compound was not found.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to Methyl 5-acetylfuran-3-carboxylate provides a wealth of information.

High-resolution 1H and 13C NMR are fundamental techniques for assigning the specific protons and carbons within the molecular framework of this compound. In 1H NMR, the chemical shifts and coupling patterns of the protons provide clues to their electronic environment and proximity to other protons. For instance, the protons on the furan (B31954) ring will have characteristic chemical shifts that distinguish them from the protons of the acetyl and methyl ester groups. Similarly, 13C NMR provides a distinct signal for each unique carbon atom in the molecule, allowing for a complete carbon skeleton map. mdpi.com The chemical shifts in 13C NMR are sensitive to the hybridization and bonding of the carbon atoms, offering unambiguous evidence for the carbonyl carbons of the acetyl and ester groups, as well as the sp2-hybridized carbons of the furan ring. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan Ring H | 7.0 - 8.0 | 110 - 150 |

| Acetyl CH₃ | ~2.5 | ~25 |

| Ester OCH₃ | ~3.9 | ~52 |

| Acetyl C=O | - | ~190 |

| Ester C=O | - | ~165 |

Note: These are approximate predicted values and can vary based on the solvent and experimental conditions.

While 1D NMR provides a foundational understanding, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to gain deeper insights into the connectivity of the molecule. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to establish the sequence of protons within a spin system. For this compound, this would confirm the connectivity of the furan ring protons.

HSQC, on the other hand, correlates directly bonded proton and carbon atoms. This is particularly powerful for definitively assigning the carbon signals based on the known assignments of their attached protons. researchgate.net For atoms without directly attached protons, such as the carbonyl carbons and the quaternary carbons of the furan ring, Heteronuclear Multiple Bond Correlation (HMBC) is used. HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular puzzle. mdpi.comresearchgate.net

The dynamic process of chemical reactions can be monitored in real-time using in situ NMR spectroscopy. nih.gov This powerful technique allows researchers to track the consumption of reactants and the formation of products, including this compound, directly within the NMR tube as the reaction unfolds. nih.govresearchgate.net By acquiring spectra at regular intervals, kinetic data can be obtained, and the presence of transient intermediates can be detected. nih.gov This provides invaluable mechanistic insights into the reaction pathways leading to the final product. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a complementary technique to NMR that provides information about the mass-to-charge ratio of a molecule and its fragments, offering confirmation of the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with extremely high accuracy. rsc.org This precision allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds that may have the same nominal mass. The experimentally determined mass is compared to the calculated mass for the proposed formula, and a close match provides strong evidence for the compound's identity. researchgate.netrsc.org

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that first separates the components of a mixture using gas chromatography and then detects them with a mass spectrometer. cmbr-journal.comjapsonline.com This is an essential tool for analyzing the products of a chemical reaction. cmbr-journal.com In the context of the synthesis of this compound, GC-MS can be used to identify the desired product by its characteristic retention time and mass spectrum. nih.gov Furthermore, the technique is invaluable for assessing the purity of the product by detecting and identifying any byproducts or unreacted starting materials present in the reaction mixture. nih.govresearchgate.net

Infrared (IR) and Ultraviolet/Visible (UV/Vis) Spectroscopy

Spectroscopic techniques are indispensable in the structural elucidation and analysis of organic compounds. For this compound, Infrared (IR) and Ultraviolet/Visible (UV/Vis) spectroscopy provide crucial information regarding its functional groups, conjugation, and electronic properties.

Vibrational Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the acetyl group, the methyl ester, and the furan ring.

The carbonyl (C=O) stretching vibrations are typically strong and appear in a distinct region of the IR spectrum. For this compound, two separate C=O stretching bands are anticipated. The C=O of the acetyl group is expected to absorb at a higher wavenumber, generally in the range of 1680-1660 cm⁻¹, characteristic of α,β-unsaturated ketones. The C=O of the methyl ester group, also conjugated with the furan ring, is predicted to appear in the range of 1725-1715 cm⁻¹. The exact positions of these bands can be influenced by the electronic effects of the substituents on the furan ring.

The presence of the ester group will also give rise to a strong C-O stretching vibration, typically observed between 1300 and 1200 cm⁻¹. The furan ring itself will display several characteristic bands, including C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and ring breathing vibrations.

Hydrogen bonding can significantly influence the position and shape of IR absorption bands. In the solid state or in concentrated solutions, intermolecular hydrogen bonding can occur between the carbonyl oxygen atoms of one molecule and the C-H bonds of the furan ring or the methyl groups of another molecule. This interaction can cause a broadening and a slight shift to lower wavenumbers for the involved vibrational bands. youtube.com For carboxylic acids, which can form strong hydrogen-bonded dimers, a very broad O-H stretching band is typically observed over a wide range from 3300 to 2500 cm⁻¹. youtube.com While this compound lacks a hydroxyl group for such strong hydrogen bonding, weaker C-H···O interactions can still be analyzed. youtube.com The effect of hydrogen bonding on carbonyl stretching frequencies is well-documented, with H-bonding generally causing a downshift in the C=O frequency. nih.gov

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Acetyl Group | C=O Stretch | 1680 - 1660 |

| Methyl Ester | C=O Stretch | 1725 - 1715 |

| Methyl Ester | C-O Stretch | 1300 - 1200 |

| Furan Ring | C-H Stretch | > 3100 |

| Furan Ring | C=C Stretch | 1600 - 1450 |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet/Visible (UV/Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which leads to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing conjugated systems.

The furan ring in this compound, being a diene, is a chromophore. The presence of the acetyl and methyl carboxylate groups, which are both electron-withdrawing and extend the conjugated system, is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted furan. Furan itself exhibits an absorption maximum around 200-220 nm. nist.govspectrabase.com The extended conjugation in this compound, involving the π electrons of the furan ring and the carbonyl groups, will likely result in strong absorption in the UV region.

The primary electronic transitions observed in the UV/Vis spectrum of this molecule are expected to be π → π* transitions, which are characteristic of conjugated systems. These high-intensity transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The substitution of a phenyl group on a furan ring, for instance, leads to a significant bathochromic shift due to the extension of the conjugated system. chemicalpapers.com Similarly, the acetyl and carboxylate substituents on the furan ring in the target molecule will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

The electronic spectrum can also be influenced by the solvent polarity. A summary of the expected electronic transitions for this compound is provided in the interactive table below.

| Chromophore | Electronic Transition | Expected Absorption Region (nm) |

| Conjugated Furan System | π → π* | 240 - 300 |

Applications of Mafc and Its Derivatives in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block in Organic Chemistry

The reactivity of the furan (B31954) ring, combined with the functional groups of the acetyl and methyl carboxylate moieties, positions Methyl 5-acetylfuran-3-carboxylate as a valuable intermediate in organic synthesis. These features allow for a range of chemical transformations, leading to a variety of furan derivatives with tailored properties.

Precursor to Compounds with Diverse Chemical Properties (General furan derivatives)

Furan derivatives are integral to the synthesis of numerous fine chemicals and pharmaceuticals. The core furan structure of MAFC can be modified through various reactions, such as electrophilic substitution, cycloaddition, and ring-opening reactions, to generate a wide array of substituted furans. The acetyl and carboxylate groups on the MAFC molecule can be chemically altered to introduce new functionalities, further diversifying the range of accessible furan-based compounds. For instance, the ketone of the acetyl group can undergo reduction to an alcohol, and the ester can be hydrolyzed to a carboxylic acid, creating new reactive sites for further chemical elaboration.

Intermediates in the Synthesis of Specialized Chemicals

While specific, large-scale applications of MAFC as an intermediate are not widely documented, its structure is analogous to other furan derivatives that serve as key intermediates. For example, the related compound 3-acetamido-5-acetylfuran (B13792600) (3A5AF), derived from chitin (B13524), is a precursor for nitrogen-containing chemicals and potential pharmaceuticals. oup.comrsc.orgresearchgate.netmun.ca The functional groups on MAFC allow it to be a potential precursor for various specialized chemicals. The synthesis of a related compound, Methyl 5-acetyl-2-furoate, involves the oxidation of the corresponding alcohol, highlighting a typical transformation that could also be applied to MAFC precursors. researchgate.net The strategic placement of the functional groups on the furan ring in MAFC makes it a candidate for the synthesis of complex molecules where the furan core is a key structural element.

Contributions to the Development of Advanced Materials

The rigid structure of the furan ring can impart desirable thermal and mechanical properties to polymers. Consequently, furan-based monomers are of significant interest in the development of sustainable and high-performance materials.

Monomers for Polymer Synthesis (e.g., Nitrogen-containing polymers from 3-Acetamido-5-acetylfuran derivatives)

There is a growing interest in using biomass-derived furan compounds as monomers for polymer production. A notable example, although not a direct application of MAFC, is the conversion of 3-acetamido-5-acetylfuran (3A5AF) into 3-acetamido-5-carboxyfuran (3A5CF), a monomer for nitrogen-containing polymers. oup.com The resulting polyamides with a furan-based structure are noted for having higher glass transition temperatures and better gas barrier properties compared to some conventional polymers. oup.com By analogy, MAFC, possessing a carboxylate group, could potentially be converted into a di-functional monomer suitable for polymerization reactions like polycondensation to form polyesters or polyamides, after suitable chemical modification of the acetyl group.

Modifying Agents in Copolymerization Processes

In addition to serving as a primary monomer, furan derivatives can be incorporated in smaller amounts into a polymer chain as modifying agents. This can be done to alter the properties of the final material, such as increasing its thermal stability, improving its flame retardancy, or introducing specific functionalities. While direct evidence for the use of MAFC as a modifying agent in copolymerization is limited, its structure suggests it could be used to introduce the furan ring and its associated properties into a variety of polymer backbones.

Concluding Remarks and Future Research Outlook

Summary of Key Academic Contributions and Research Directions

Direct academic contributions concerning Methyl 5-acetylfuran-3-carboxylate are sparse. The existing information is primarily confined to its identification and basic chemical data provided by suppliers. arctomsci.comchemazone.com

Research on the related compound, 3-acetamido-5-acetylfuran (B13792600) (3A5AF), has highlighted the potential of furan (B31954) derivatives in the development of valuable nitrogen-containing chemicals from biomass. bldpharm.comrsc.org Studies on 3A5AF have explored its synthesis from N-acetylglucosamine (NAG), a monomer of chitin (B13524), using various catalytic systems, including deep eutectic solvents. sigmaaldrich.comrsc.org These investigations underscore a broader research interest in converting biomass into platform molecules for the chemical industry.

One study on the oxidation of 3A5AF to 3-acetamido-5-carboxyfuran (3A5CF), a potential monomer for polyamides, noted that Baeyer-Villiger oxidation did not result in the formation of methyl esters. oup.com This finding provides indirect insight into potential synthetic challenges for compounds like MAFC. The high reactivity of the furan ring in 3A5AF was found to favor side reactions over the desired oxidation of the acetyl group. oup.comresearchgate.net

Unresolved Research Questions and Emerging Areas of Investigation for MAFC

Given the limited research, numerous questions about this compound remain unanswered. Key areas that warrant investigation include:

Efficient Synthesis Routes: There is a need to develop and optimize synthetic pathways to MAFC. While it is commercially available, detailed, high-yield, and sustainable synthesis methods are not well-documented in academic literature.

Chemical Reactivity: A thorough investigation of the reactivity of the furan ring and its substituents in MAFC is necessary. Understanding its behavior in various reactions (e.g., oxidation, reduction, substitution) would unlock its potential as a building block.

Physicochemical Properties: Detailed characterization of its physical and chemical properties is lacking. Data on its thermal stability, solubility, and spectroscopic characteristics would be invaluable for any potential application.

Biological Activity: The biological profile of MAFC is largely unexplored. Screening for potential bioactivities could reveal applications in pharmaceuticals or agrochemicals, similar to other furan derivatives. researchgate.netresearchgate.net

An emerging area of investigation is the development of furan-based polymers and materials. The structural rigidity and potential for functionalization of the furan ring make compounds like MAFC interesting candidates for the synthesis of novel materials with unique properties.

Prospective Directions for Fundamental and Applied Research on MAFC

Future research on this compound can be divided into fundamental and applied avenues:

Fundamental Research:

Advanced Spectroscopic and Crystallographic Studies: Detailed analysis using techniques like multinuclear NMR spectroscopy and X-ray crystallography would provide a deeper understanding of the molecular structure and conformation of MAFC. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict its reactivity, reaction mechanisms, and spectroscopic properties, guiding experimental work. oup.com

Exploration of Derivatization: Systematic studies on the derivatization of MAFC at its various functional groups would expand the library of related compounds and allow for the fine-tuning of its properties.

Applied Research:

Monomer for Novel Polymers: Investigation into the use of MAFC or its derivatives as monomers for the synthesis of polyesters, polyamides, or other polymers could lead to new materials with enhanced thermal or mechanical properties.

Intermediate in Fine Chemical Synthesis: Its potential as a precursor for more complex molecules, such as pharmaceuticals or specialty chemicals, should be explored. The combination of the furan core with acetyl and carboxylate groups offers multiple points for chemical modification.

Solvent and Green Chemistry Applications: The properties of MAFC could be evaluated for its potential use as a green solvent or as a platform molecule in sustainable chemical processes, aligning with the broader trend of utilizing biomass-derived feedstocks. rsc.org

Q & A

Q. What are the recommended safety protocols for handling Methyl 5-acetylfuran-3-carboxylate in laboratory settings?

this compound requires strict safety measures due to its potential irritant properties. Key protocols include:

- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Respiratory protection: Fume hoods or N95 masks if aerosolization occurs .

- Waste disposal: Segregate chemical waste and collaborate with certified waste management services to avoid environmental contamination .

- Emergency procedures: Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves multi-step organic reactions:

- Step 1 : Condensation of furan derivatives with acetylating agents (e.g., acetic anhydride) under acidic catalysis .

- Step 2 : Esterification using methanol in the presence of a dehydrating agent (e.g., H₂SO₄) to form the methyl ester .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Standard characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ester/acetyl group integration .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O ester) .

- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (C₈H₈O₄: 168.15 g/mol) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations are pivotal:

- Reactivity prediction : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .

- Transition-state modeling : Simulate reaction pathways for acetyl group substitutions or ring functionalization .

- Solvent effects : Use polarizable continuum models (PCM) to optimize reaction conditions .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software is standard:

Q. How do conflicting spectroscopic data for this compound arise, and how are they resolved?

Discrepancies may stem from:

Q. What advanced applications does this compound have in pharmacological research?

Its furan core and acetyl group enable:

- Drug scaffold design : As a precursor for spirocyclic compounds targeting enzyme inhibition (e.g., kinase inhibitors) .

- Bioactivity studies : Functionalization at the 3-carboxylate position enhances binding to biological targets .

- Mechanistic probes : Radiolabeled derivatives track metabolic pathways in vitro .

Methodological Considerations

Q. What experimental controls are critical when studying this compound’s stability under varying conditions?

- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition thresholds .

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

- Hydrolytic stability : Monitor ester hydrolysis via pH-dependent HPLC assays .

Q. How is reaction yield optimized in the synthesis of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.